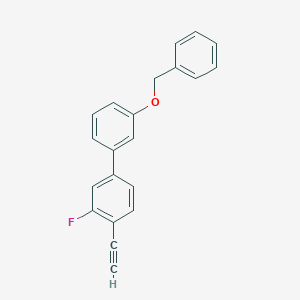

3'-(Benzyloxy)-4-ethynyl-3-fluoro-1,1'-biphenyl

Description

3'-(Benzyloxy)-4-ethynyl-3-fluoro-1,1'-biphenyl is a substituted biphenyl derivative featuring a benzyloxy group at the 3' position, an ethynyl (-C≡CH) group at the 4 position, and a fluorine atom at the 3 position on the first phenyl ring. The benzyloxy group acts as a protecting group for hydroxyl functionalities, commonly used in pharmaceutical intermediates and organic synthesis . The ethynyl group introduces sp-hybridized carbon atoms, enhancing reactivity for cross-coupling reactions, while fluorine modulates electronic properties and metabolic stability .

Properties

IUPAC Name |

1-ethynyl-2-fluoro-4-(3-phenylmethoxyphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FO/c1-2-17-11-12-19(14-21(17)22)18-9-6-10-20(13-18)23-15-16-7-4-3-5-8-16/h1,3-14H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCGWONABPNVHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Benzyloxy)-4-ethynyl-3-fluoro-1,1’-biphenyl typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs a palladium catalyst and boronic acid derivatives under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3’-(Benzyloxy)-4-ethynyl-3-fluoro-1,1’-biphenyl can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The fluoro group can be reduced under specific conditions.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group might yield aldehydes or ketones, while substitution reactions could introduce various functional groups in place of the benzyloxy group.

Scientific Research Applications

3’-(Benzyloxy)-4-ethynyl-3-fluoro-1,1’-biphenyl has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and materials science.

Medicine: Investigated for its potential as a pharmacophore in drug discovery.

Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3’-(Benzyloxy)-4-ethynyl-3-fluoro-1,1’-biphenyl depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, based on evidence provided:

Structural and Electronic Differences

- Ethynyl vs. Carboxylic Acid: The ethynyl group in the target compound enhances reactivity for cross-coupling (e.g., Sonogashira reactions), whereas carboxylic acid derivatives (e.g., ) are more polar, enabling salt formation and conjugation .

- Fluorine Positioning : Fluorine at the 3 position (target compound) vs. 2 position () alters electronic effects. Fluorine’s electronegativity withdraws electron density, influencing aromatic electrophilic substitution rates and metabolic stability .

- Benzyloxy Group: Present in all analogs, this group improves solubility in organic solvents but requires deprotection (e.g., hydrogenolysis) for further functionalization .

Physicochemical Properties

- Solubility : The carboxylic acid analog () shows better solubility in polar aprotic solvents (DMSO), whereas the ethynyl analog is expected to have lower aqueous solubility due to reduced polarity .

- Stability : Benzyloxy-protected compounds (e.g., ) are sensitive to acidic/basic conditions, whereas fluorine enhances thermal and oxidative stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.